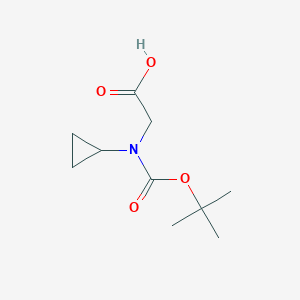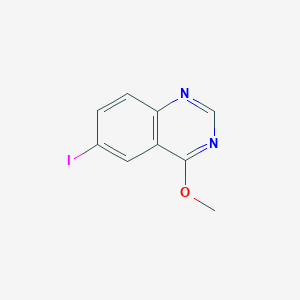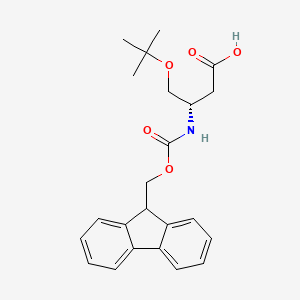
Fmoc-(S)-3-氨基-4-羟基丁酸叔丁酯
描述
“Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester” is a Fmoc protected amino acid used in solid phase peptide synthesis . It is a white or gray-white solid crystal at room temperature and pressure .
Synthesis Analysis
The synthesis of Fmoc protected amino acids like “Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester” involves the use of protective agents. For instance, calcium (II) iodide has been used as a protective agent for the Fmoc protecting group in the hydrolysis of amino esters . Another method involves the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of “Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester” is similar to other Fmoc protected amino acids. The Fmoc group is a base-labile protecting group that is not compatible with either highly basic or acidic conditions .Physical And Chemical Properties Analysis
“Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester” is a white or gray-white solid crystal at room temperature and pressure. It has poor solubility in water and is insoluble in petroleum ether, but it is soluble in ethyl acetate, acetic acid, and N,N-dimethylformamide .科学研究应用
肽合成及修饰
Fmoc-(S)-3-氨基-4-羟基丁酸叔丁酯是肽和肽模拟物合成中的宝贵结构单元。其效用在使用保留起始氨基酸模板手性的还原胺化技术合成非蛋白氨基酸(如 2,3-l-二氨基丙酸 (l-Dap))的正交保护甲酯时尤为明显。该过程涉及使用 Fmoc(9-芴甲氧羰基)作为碱不稳定保护基,突出了其在无需广泛纯化步骤的情况下高效合成复杂肽结构中的关键作用 (Temperini 等人,2020 年)。
固相肽合成 (SPPS)
Fmoc 化学在固相肽合成 (SPPS) 中的应用得到延伸,其中氨基酸的保护和脱保护对于肽的逐步构建至关重要。使用 Fmoc 保护的氨基酸可以将氨基酸选择性地引入固体载体上,从而促进高纯度和产率的肽合成。该方法展示了 Fmoc 化学在现代肽合成中的重要性,能够高效且特异性地生产用于治疗和研究应用的肽 (Kirstgen 等人,1988 年)。
先进材料设计
Fmoc 保护的氨基酸及其衍生物在新型材料的设计和创造中也至关重要。例如,可以利用 Fmoc 修饰的氨基酸的自组装特性形成纳米结构和水凝胶,在生物医学工程、药物输送和组织工程中具有潜在应用。Fmoc 基团的固有特性,如疏水性和芳香性,促进了这些分子自组装成有序结构,为功能材料的开发提供了多功能工具包 (Tao 等人,2016 年)。
作用机制
Target of Action
The primary target of Fmoc-D-beta-homoserine(OtBu) is the amino acids in proteins and peptides . The compound is used in the modification of these amino acids during the process of solid-phase peptide synthesis (SPPS) .
Mode of Action
Fmoc-D-beta-homoserine(OtBu) acts as a protecting group for the amino acids during SPPS . The Fmoc group protects the amino terminus of the amino acid, while the t-butyl ester group (OtBu) protects the carboxyl group . This protection allows for the selective addition of amino acids in peptide synthesis .
Biochemical Pathways
The compound plays a crucial role in the peptide synthesis pathway . During SPPS, the Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain . The t-butyl ester group is then removed under acidic conditions to reveal the carboxyl group, which can then form a peptide bond with the next amino acid .
Pharmacokinetics
The compound’s stability under various conditions is crucial for its role in spps .
Result of Action
The result of the action of Fmoc-D-beta-homoserine(OtBu) is the successful synthesis of peptides with the desired sequence of amino acids . By protecting and deprotecting the amino acids at the right stages, the compound ensures that the peptide chain grows in the correct order .
Action Environment
The action of Fmoc-D-beta-homoserine(OtBu) is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions but can be removed under basic conditions . Conversely, the t-butyl ester group is stable under basic conditions but can be removed under acidic conditions . Therefore, careful control of the pH is essential for the successful use of this compound in peptide synthesis .
未来方向
The future directions in the research and application of “Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester” could involve the development of more efficient and greener synthesis methods. For instance, the use of calcium (II) iodide as a protective agent for the Fmoc protecting group has been explored and optimized for a broad scope of amino esters .
生化分析
Biochemical Properties
Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound is used to introduce homoserine residues into peptides, which can influence the peptide’s structure and function. The Fmoc group is removed under basic conditions, while the t-butyl ester is removed under acidic conditions, allowing for selective deprotection during synthesis .
Cellular Effects
The effects of Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester on cells and cellular processes are primarily related to its role in peptide synthesis. By facilitating the incorporation of homoserine residues into peptides, it can influence cell signaling pathways, gene expression, and cellular metabolism. The presence of homoserine in peptides can affect their stability, folding, and interactions with other biomolecules .
Molecular Mechanism
At the molecular level, Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester exerts its effects through its interactions with enzymes and other biomolecules involved in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The t-butyl ester protects the hydroxyl group, ensuring that it remains intact until the desired point in the synthesis process. The selective removal of these protecting groups allows for precise control over the synthesis of peptides .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester are important considerations. The compound is stable under standard storage conditions but can degrade over time if exposed to moisture or extreme temperatures. Long-term studies have shown that the compound retains its effectiveness in peptide synthesis, with minimal impact on cellular function .
Dosage Effects in Animal Models
The effects of Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester in animal models vary with dosage. At low doses, the compound is well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester: is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases and proteases, which facilitate the formation and cleavage of peptide bonds. The compound can also influence metabolic flux and metabolite levels by altering the composition and structure of peptides .
Transport and Distribution
Within cells and tissues, Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches its target sites within the cell, where it can participate in peptide synthesis. The localization and accumulation of the compound are influenced by its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of Fmoc-(S)-3-amino-4-hydroxybutanoic acid t-butyl ester is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on peptide synthesis. The activity and function of the compound are influenced by its localization, with different effects observed in different cellular compartments .
属性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-23(2,3)29-13-15(12-21(25)26)24-22(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYFRYZPXHNPOK-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1820583-73-0 | |
| Record name | (3S)-4-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





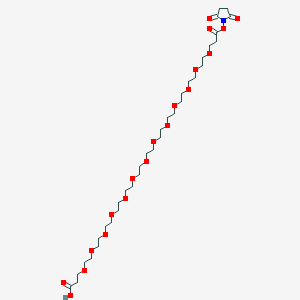
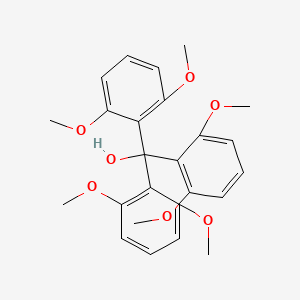
![2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B3180433.png)
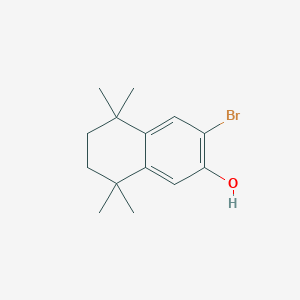
![4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B3180446.png)

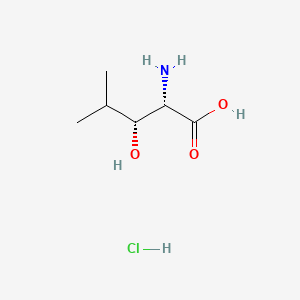
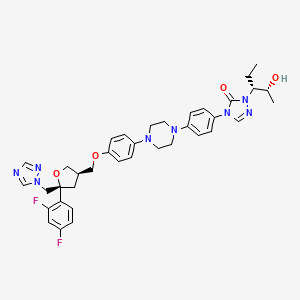
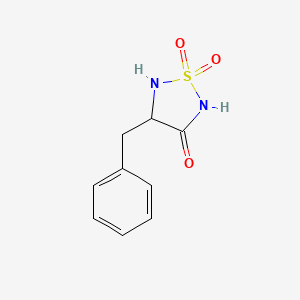
![1-Bromo-4-[bromo(phenyl)methyl]benzene](/img/structure/B3180487.png)
